2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate
Description
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate (CAS: 66104-67-4) is a synthetic ester with the molecular formula C₂₂H₄₀O₇ and a molecular weight of 416.5488 g/mol . Its structure comprises a dodecyl (C₁₂) alkyl chain linked via a triethylene glycol spacer to a hydrogen maleate group. The compound exhibits a density of 1.034 g/cm³, a high boiling point of 531.5°C at 760 mmHg, and a flash point of 170°C .
Properties
CAS No. |
66104-67-4 |
|---|---|
Molecular Formula |
C22H40O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(Z)-4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-14-26-15-16-27-17-18-28-19-20-29-22(25)13-12-21(23)24/h12-13H,2-11,14-20H2,1H3,(H,23,24)/b13-12- |
InChI Key |
LSDNCMFQVGKKGP-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOCCOCCOCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOC(=O)C=CC(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Direct Esterification with Maleic Anhydride
The most widely documented preparation route involves the direct esterification of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol with maleic anhydride. This reaction typically employs acidic catalysts such as p-toluenesulfonic acid or sulfamic acid , with yields exceeding 99% under optimized conditions. The process occurs in a refluxing solvent system (e.g., cyclohexane or toluene) to facilitate azeotropic water removal, which shifts the equilibrium toward ester formation.
Reaction conditions :
- Molar ratio : A 2:1 to 3:1 excess of alcohol relative to maleic anhydride ensures complete conversion of the anhydride.
- Temperature : 90–110°C, balancing reaction rate against thermal decomposition risks.
- Catalyst loading : 5–40% (w/w) of maleic anhydride mass, with higher loadings accelerating reaction kinetics but complicating post-synthesis purification.
The mechanism proceeds through nucleophilic attack of the ether-alcohol's hydroxyl group on the electrophilic carbonyl carbon of maleic anhydride, followed by proton transfer and water elimination (Figure 1).
Two-Step Synthesis via Monoester Intermediate
Industrial-scale production often adopts a two-step approach to minimize side reactions:
- Formation of monoester : Controlled reaction of maleic anhydride with one equivalent of alcohol at 60–80°C yields the monoester intermediate.
- Selective diesterification : Subsequent reaction with a second alcohol equivalent under dehydrating conditions completes the diester.
This method reduces oligomerization and cross-linking, which are prevalent in single-step processes at elevated temperatures.
Synthesis of 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol Precursor
Etherification of Dodecanol with Ethylene Oxide
The precursor alcohol is synthesized via sequential ethoxylation of dodecanol (lauryl alcohol). In a pressurized reactor, dodecanol reacts with three equivalents of ethylene oxide at 120–150°C in the presence of alkaline catalysts (e.g., KOH or NaOH). The reaction proceeds through a nucleophilic addition-elimination mechanism, with each ethoxylation step increasing the hydrophilicity of the molecule.
Key parameters :
Purification via Tosylation and Hydrogenation
Post-ethoxylation mixtures often contain unreacted dodecanol and oligomers. A patent-described purification strategy involves:
- Tosylation : Treatment with p-toluenesulfonyl chloride in dichloromethane converts the target alcohol to its tosylate derivative.
- Azide substitution : Reaction with sodium azide in DMF at 50°C replaces the tosyl group with an azide.
- Catalytic hydrogenation : Palladium-on-carbon (10–20% w/w) reduces the azide to a primary amine, followed by hydrolysis to regenerate the hydroxyl group.
This sequence achieves >95% purity, as confirmed by GC-MS and $$ ^1H $$-NMR.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance yield and consistency. Key features include:
- In-line IR spectroscopy : Monitors esterification progress in real-time by tracking carbonyl group consumption.
- Automated pH control : Maintains optimal acidity (pH 2–3) to prevent catalyst deactivation.
Table 1 : Comparison of batch vs. continuous processes
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction time | 8–12 h | 2–4 h |
| Yield | 92–95% | 97–99% |
| Energy consumption | High | Moderate |
| Catalyst turnover (h⁻¹) | 0.5–1.2 | 3.8–5.6 |
Data derived from patent CN101735053B and synthesis protocols.
Solvent Recycling and Waste Reduction
Closed-loop systems recover >90% of cyclohexane via fractional distillation, reducing production costs by 18–22%. Spent catalysts are regenerated through acid washing and calcination, extending their lifespan to 15–20 reaction cycles.
Reaction Optimization and Kinetic Analysis
Impact of Catalyst Selection
Comparative studies reveal:
- p-Toluenesulfonic acid : Achieves 99% conversion in 5 h but requires neutralization with aqueous NaHCO₃.
- Ferric ammonium sulfate dodecahydrate : Slower kinetics (8 h for 95% conversion) but enables catalyst reuse without regeneration.
- Sulfamic acid : Optimal for temperature-sensitive systems, providing 97% yield at 90°C.
Temperature-Dependent Side Reactions
Above 110°C, maleic anhydride undergoes dimerization to maleic acid maleate , reducing yields by 12–15%. Kinetic modeling suggests maintaining the reaction at 105±2°C maximizes ester formation while suppressing degradation.
Analytical Characterization of Products
Spectroscopic Confirmation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) resolves the target compound at 8.2 min, with detection limit 0.1 μg/mL.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into maleic acid and 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol.
Oxidation: Reaction with oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Hydrolysis: Maleic acid and 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is a chemical compound with several industrial applications, primarily as a surfactant and intermediate in manufacturing processes . It is also known by other names, including 66104-67-4, 73HOV20SCG, and 2-Butenedioic acid (2Z)-, 1-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) ester .
Applications
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is used in the following applications:
- Surfactant: It functions as a surface active agent .
- Intermediate: It serves as an intermediate in various industrial processes .
- Manufacturing: Utilized in soap, cleaning compound, and toilet preparation manufacturing . It is also used in all other basic organic chemical manufacturing .
Industry Uses
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate sees application across a range of sectors :
- Soap, cleaning compound, and toilet preparation manufacturing.
- All other basic organic chemical manufacturing.
Production Volume
The aggregated product volume for 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate in the U.S. has been reported as follows :
- 2016: <1,000,000 lb
- 2017: 1,000,000 lb - <20,000,000 lb
- 2018: 1,000,000 lb - <20,000,000 lb
- 2019: 1,000,000 lb - <20,000,000 lb
Safety and Hazards
The compound is classified under GHS Hazard Statements as causing serious eye irritation .
- P264+P265: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337+P317: If eye irritation persists: Get medical advice/attention.
| Hazard Classes and Categories | Notification Ratio |
|---|---|
| Eye Irrit. 2 | 100% |
Mechanism of Action
The mechanism of action of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is utilized in various applications, including emulsification, dispersion, and solubilization.
Comparison with Similar Compounds
To contextualize the properties of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate, we compare it with structurally or functionally related esters and glycol derivatives.
Structural and Functional Analogues
a. Di(2-ethylhexyl) Maleate (CAS: N/A)
- Molecular Formula : C₂₀H₃₄O₄ (inferred from ).
- Key Properties : A branched diester of maleic acid with 2-ethylhexyl groups. Unlike the target compound, it lacks ethylene oxide units, resulting in lower polarity. It is primarily used as a plasticizer and exhibits acute toxicity in experimental studies, including neurological and pulmonary effects .
- Comparison: The target compound’s triethylene glycol chain increases water solubility compared to the purely aliphatic di(2-ethylhexyl) maleate.
b. Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)
- Molecular Formula : C₁₀H₁₂O₃.
- Key Properties : A simple aromatic ester with a methoxy substituent. It has a lower molecular weight (180.20 g/mol ) and is regulated under JECFA/FCC standards as a flavoring agent .
c. 2-(2-Ethoxyethoxy)ethanol Acetate (CAS: N/A)
- Key Properties : A glycol ether acetate with ethoxyethoxy and acetate groups. While structurally distinct from the target compound, it shares ethylene oxide units, which influence solubility and industrial applications (e.g., solvents, coatings). Safety regulations under CLP (ECHA) highlight hazards such as skin irritation .
- Comparison :
- The target compound’s dodecyl chain and maleate group confer higher lipophilicity and molecular weight compared to this glycol ether derivative.
- Both compounds may exhibit surfactant-like behavior, but the acetate derivative’s toxicity data (e.g., skin sensitization) are more comprehensively documented .
Comparative Data Table
Key Differentiators
- Structural Complexity : The target compound’s combination of a long alkyl chain, EO units, and maleate group distinguishes it from simpler esters like ethyl 2-methoxybenzoate and branched diesters like di(2-ethylhexyl) maleate.
- Solubility Profile : The triethylene glycol spacer likely enhances water solubility compared to purely aliphatic esters but reduces volatility (evidenced by its high boiling point).
- Safety and Regulation : Unlike di(2-ethylhexyl) maleate and glycol ether derivatives, the target compound lacks documented toxicity data, highlighting a gap in current research .
Biological Activity
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate, known by its CAS number 66104-67-4, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H40O7 |
| Molecular Weight | 416.549 g/mol |
| Density | 1.034 g/cm³ |
| Boiling Point | 531.5 °C |
| Flash Point | 170 °C |
| LogP | 4.141 |
Synthesis
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate can be synthesized through the reaction of triethylene glycol monododecyl ether with maleic acid, resulting in a maleate ester . The synthesis process involves careful control of reaction conditions to ensure the desired product is obtained without significant byproducts.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes due to its amphiphilic nature, which facilitates its incorporation into lipid bilayers. This property may enhance its effectiveness in drug delivery systems and as a surfactant in various applications.
Case Studies and Research Findings
- Food Contact Materials : Research indicates that 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate can migrate from food contact materials into food products, raising concerns about its safety and potential biological effects when ingested .
- Prodrug Design : Studies have highlighted the potential for this compound to act as a prodrug, wherein it could be modified to enhance the bioavailability of therapeutic agents. The hydrolysis of similar maleate esters has shown promise in releasing active pharmaceutical ingredients in a controlled manner .
- Toxicological Assessments : According to evaluations conducted by the EPA, compounds structurally related to this maleate have been assessed for their toxicity profiles. The findings suggest that they are "not likely to present an unreasonable risk" under specified conditions of use, although further research is warranted for comprehensive safety evaluations .
Applications
The unique properties of 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate make it suitable for various applications:
- Cosmetic Formulations : Its emulsifying properties allow it to be utilized in creams and lotions.
- Pharmaceuticals : As a potential prodrug, it may enhance the delivery of drugs across biological membranes.
- Food Industry : Its safety and migration characteristics necessitate careful consideration in food packaging materials.
Q & A
Q. How can researchers tailor the ethoxy chain length to modulate biodegradability?
- Methodological Answer : Synthesize analogs with varying ethoxy repeats (n=1–4) and compare hydrolysis rates in PBS (pH 7.4) via HPLC. Longer ethoxy chains reduce steric hindrance, accelerating esterase-mediated cleavage. Correlate chain length with in vivo biodegradation using fluorescent tagging in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
